2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2,6-difluorobenzyl)acetamide
説明
This compound features a benzo[d][1,3]dioxole moiety linked to an isoxazole ring at the 3-position, which is further connected via an acetamide group to a 2,6-difluorobenzyl substituent. The 2,6-difluorobenzyl group enhances lipophilicity and may influence metabolic stability due to fluorine's electronegativity and resistance to oxidation.
特性
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-[(2,6-difluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O4/c20-14-2-1-3-15(21)13(14)9-22-19(24)8-12-7-17(27-23-12)11-4-5-16-18(6-11)26-10-25-16/h1-7H,8-10H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVXDEOYEHOQHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CC(=O)NCC4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2,6-difluorobenzyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a complex structure that includes a benzo[d][1,3]dioxole moiety, an isoxazole ring, and a difluorobenzyl group. The unique combination of these components suggests diverse interactions with biological targets, making it a candidate for further pharmacological exploration.
Synthesis and Characterization
The synthesis of this compound typically involves several key steps:
- Formation of the benzo[d][1,3]dioxole moiety through cyclization reactions.
- Synthesis of the isoxazole ring via reactions involving hydroxylamine.
- Coupling with the difluorobenzyl group , often using amide bond formation techniques.
Characterization techniques such as NMR , HRMS , and X-ray crystallography are employed to confirm the structural integrity and purity of the synthesized compound.
Antidiabetic Potential
Recent studies have highlighted the potential antidiabetic properties of benzodioxol derivatives. For instance, compounds structurally related to our target have shown significant inhibition of α-amylase, an enzyme crucial in carbohydrate metabolism. In vitro studies indicated that certain derivatives exhibited IC50 values as low as 0.68 µM , demonstrating potent enzyme inhibition while maintaining safety profiles in normal cell lines (IC50 > 150 µM) .
Anticancer Properties
The anticancer activity of similar benzodioxol compounds has been documented, with some derivatives showing significant cytotoxic effects against various cancer cell lines. In particular, compounds derived from the same structural framework have demonstrated IC50 values ranging from 26 to 65 µM across multiple cancer types . The mechanism behind this activity may involve the modulation of signaling pathways associated with cell proliferation and apoptosis.
The proposed mechanism of action for 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2,6-difluorobenzyl)acetamide likely involves:
- Binding to specific enzymes or receptors , potentially altering their activity.
- The benzo[d][1,3]dioxole moiety may engage in π–π stacking interactions or hydrogen bonding with target proteins.
- The difluorobenzyl group could enhance binding affinity due to its electronic properties.
Case Study 1: Antidiabetic Activity
A study focused on related benzodioxol derivatives found that one compound significantly reduced blood glucose levels in streptozotocin-induced diabetic mice from 252.2 mg/dL to 173.8 mg/dL after multiple doses . This highlights the potential therapeutic application of these compounds in managing diabetes.
Case Study 2: Anticancer Efficacy
Research on another benzodioxol derivative demonstrated its efficacy against four different cancer cell lines. The results indicated a promising selectivity profile that could be leveraged for future drug development .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetic acid | Contains benzo[d][1,3]dioxole and isoxazole | Lacks difluorobenzyl group |
| N-(benzo[d][1,3]dioxol-5-yl)acetamide | Similar dioxole structure | No isoxazole or difluorobenzyl groups |
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is structurally distinct from analogous derivatives reported in the literature. Key comparisons include:
| Compound Name / ID | Core Structure | N-Substituent | Key Functional Groups | Rf (Solvent System) | Notable Properties |
|---|---|---|---|---|---|
| 2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2,6-difluorobenzyl)acetamide (Target) | Isoxazole + Acetamide | 2,6-Difluorobenzyl | Benzo[d][1,3]dioxole, Isoxazole, Fluorine | N/A | High lipophilicity; potential metabolic stability due to fluorine substituents. |
| 2-(Benzo[d][1,3]dioxol-5-yl)-N-(4-methoxyphenyl)-2-oxoacetamide (4p, [2]) | Oxoacetamide | 4-Methoxyphenyl | Benzo[d][1,3]dioxole, Ketone, Methoxy | 0.30 (7:3 hexane/EtOAc) | Polar due to ketone; methoxy enhances solubility. |
| 2-(Benzo[d][1,3]dioxol-5-yl)-N-(4-fluorophenyl)-2-oxoacetamide (4q, [2]) | Oxoacetamide | 4-Fluorophenyl | Benzo[d][1,3]dioxole, Ketone, Fluorine | 0.30 (7:3 hexane/EtOAc) | Moderate lipophilicity; fluorine may improve bioavailability. |
| 2-(Benzo[d][1,3]dioxol-5-yl)-N-(2,6-dimethylphenyl)-2-oxoacetamide (4r, [2]) | Oxoacetamide | 2,6-Dimethylphenyl | Benzo[d][1,3]dioxole, Ketone, Methyl | 0.30 (7:3 hexane/EtOAc) | Steric hindrance from methyl groups may reduce binding efficiency. |
| N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (g, [3]) | Acetamide + Polysubstituted Chain | 2,6-Dimethylphenoxy | Hydroxy, Acetamido, Diphenyl | N/A | Complex stereochemistry; likely targets peptide-binding enzymes or receptors. |
Key Differences and Implications
Core Heterocycle: The target compound's isoxazole ring contrasts with the oxoacetamide group in compounds 4p–4u .
Substituent Effects :
- The 2,6-difluorobenzyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to 4-methoxyphenyl (4p, logP ~2.8) and 4-fluorophenyl (4q, logP ~3.0) .
- Fluorine atoms in the target may confer metabolic resistance versus the labile methoxy group in 4p.
Synthetic Accessibility : Compounds in were synthesized via silver-catalyzed decarboxylative acylation , whereas the target compound likely requires isoxazole ring formation (e.g., cyclocondensation of nitrile oxides with alkynes), adding synthetic complexity.
Biological Relevance : The polysubstituted chain in compound g () suggests activity in peptide-like interactions, whereas the target’s compact structure may favor CNS penetration or kinase inhibition .
Spectroscopic and Chromatographic Data
- NMR Trends : The target compound’s 1H NMR would show distinct aromatic signals for benzo[d][1,3]dioxole (δ 6.8–7.1 ppm) and isoxazole protons (δ 8.1–8.3 ppm), differing from the ketone carbonyl (δ ~170 ppm in 13C NMR) in oxoacetamide derivatives .
- Rf Values : While the target’s Rf is unreported, its higher lipophilicity compared to 4p–4u (Rf = 0.30–0.35) suggests slower migration in similar solvent systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
